molecular formula C17H23Cl2N3O3 B14616672 1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid CAS No. 58831-41-7

1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid

Cat. No.: B14616672
CAS No.: 58831-41-7
M. Wt: 388.3 g/mol
InChI Key: GVLVXDZSMFRALK-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a dichlorophenyl group and an octyl chain Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)octyl]imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with octylamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)octyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)octyl]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.

    Medicine: Explored for its potential use in antifungal and anticancer therapies.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)octyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. Additionally, the dichlorophenyl group can interact with cellular membranes, disrupting their integrity. These interactions can lead to antimicrobial or anticancer effects by inhibiting key biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole
  • 1-[2-(2,4-Dichlorophenyl)propyl]imidazole
  • 1-[2-(2,4-Dichlorophenyl)butyl]imidazole

Uniqueness

1-[2-(2,4-Dichlorophenyl)octyl]imidazole is unique due to its longer octyl chain, which can enhance its lipophilicity and membrane permeability. This can result in improved biological activity compared to its shorter-chain analogs .

Properties

CAS No.

58831-41-7

Molecular Formula

C17H23Cl2N3O3

Molecular Weight

388.3 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)octyl]imidazole;nitric acid

InChI

InChI=1S/C17H22Cl2N2.HNO3/c1-2-3-4-5-6-14(12-21-10-9-20-13-21)16-8-7-15(18)11-17(16)19;2-1(3)4/h7-11,13-14H,2-6,12H2,1H3;(H,2,3,4)

InChI Key

GVLVXDZSMFRALK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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